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Compound of Interest

Compound Name:
2-[4-(4-Bromophenyl)-1,3-thiazol-

2-yl]acetamide

CAS No.: 17969-16-3

Cat. No.: B2448338 Get Quote

Executive Summary
This technical guide analyzes the medicinal chemistry of 4-(4-bromophenyl)-thiazole

derivatives, a privileged scaffold in drug discovery. Distinguished by the presence of a

lipophilic, halogenated aromatic ring at the C4 position, this pharmacophore exhibits potent

biological activities ranging from antimicrobial efficacy (via DNA gyrase inhibition) to targeted

anticancer properties (via EGFR kinase inhibition). This document details the synthetic

pathways, structure-activity relationships (SAR), and mechanistic underpinnings required for

the rational design of next-generation therapeutics.

The Scaffold & Synthetic Logic
The 4-(4-bromophenyl)-thiazole core is synthesized primarily via the Hantzsch Thiazole

Synthesis. This method is favored for its atom economy and the ability to introduce diversity at

the 2-position late in the synthetic sequence.

Synthetic Protocol: Hantzsch Condensation
Reaction Logic: The synthesis relies on the condensation of an

-haloketone (4-bromophenacyl bromide) with a nucleophilic thioamide or thiourea. The 4-bromo
substituent on the phenyl ring is robust and survives the harsh reflux conditions, serving as a
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critical lipophilic anchor in the final molecule.

Step-by-Step Methodology:

Reagent Preparation: Dissolve 4-bromophenacyl bromide (1.0 equiv) in absolute ethanol

(0.1 M concentration).

Nucleophile Addition: Add thiourea (1.2 equiv) to the solution.[1]

Note: Thiourea is used to generate the 2-aminothiazole core.[1][2][3][4] For 2-methyl or

other substitutions, use the corresponding thioamide.

Cyclization: Reflux the mixture at 78°C for 2–4 hours.

Monitoring: Track consumption of the starting bromide via TLC (Mobile phase:

Hexane:EtOAc 7:3).

Work-up: Cool to room temperature. The hydrobromide salt of the product often precipitates.

Neutralization: Basify with 10%

or

to liberate the free base.

Purification: Recrystallize from ethanol/DMF mixtures to yield 2-amino-4-(4-

bromophenyl)thiazole.

Visualization: Synthetic Workflow
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Figure 1: Step-wise Hantzsch synthesis pathway for generating the core scaffold.
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Structure-Activity Relationship (SAR) Analysis
The pharmacological potency of these derivatives relies on the synergistic interaction of three

specific structural zones.

Zone A: The Thiazole Core (The Connector)
Role: Acts as a bioisostere of imidazole or pyridine. It serves as a rigid linker that orients the

C2 and C4 substituents into the correct geometric space for receptor binding.

Interaction: The Nitrogen (N3) often acts as a Hydrogen Bond Acceptor (HBA) in the ATP-

binding pockets of kinases.

Zone B: The 4-(4-Bromophenyl) Moiety (The Anchor)
Why Bromine?

Lipophilicity: The Br atom significantly increases LogP compared to H or F, facilitating

passive transport across bacterial cell walls or cancer cell membranes.

Halogen Bonding: The Br atom exhibits a "sigma-hole"—a region of positive electrostatic

potential on the extension of the C-Br bond. This allows it to form specific halogen bonds

with backbone carbonyl oxygens in target proteins (e.g., EGFR or DNA Gyrase).

Metabolic Stability: Para-substitution blocks metabolic oxidation at the C4 position of the

phenyl ring, prolonging half-life (

).

Zone C: The 2-Position (The Diversity Vector)
Modification Site: The free amino group (

) is the primary handle for derivatization.

High-Activity Motifs:

Chloroacetamides (
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): Alkylating agents that can covalently bind to cysteine residues.

Hydrazones/Schiff Bases: Extend the conjugation system, often improving intercalation

into DNA or binding to large hydrophobic pockets.

Visualization: SAR Map
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Figure 2: Functional dissection of the molecule. Zone B provides pharmacokinetic stability;

Zone C provides pharmacodynamic specificity.

Biological Applications & Mechanism of Action[5][8]
Anticancer Activity (Target: EGFR)
Derivatives where the 2-amino group is acylated or linked to a pyrazoline moiety have shown

nanomolar affinity for the Epidermal Growth Factor Receptor (EGFR).

Mechanism: These compounds compete with ATP for the binding site within the tyrosine

kinase domain.

Binding Mode: The thiazole nitrogen (N3) forms a hydrogen bond with Met793 (hinge

region), while the 4-bromophenyl group occupies the hydrophobic pocket I, engaging in Van

der Waals interactions with Leu718 and Val726.
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Data Summary (Representative Potency against MCF-7 Cells):

Compound Variant
(2-position)

IC50 (

M)
Relative Potency Mechanism Note

(Parent) > 50 Low
Lacks H-bond donor

reach

2.5 – 5.0 High
Potential covalent

binder

-Pyrazoline 0.8 – 1.5 Very High
Extended hydrophobic

reach

Antimicrobial Activity (Target: DNA Gyrase)
The 4-bromophenyl derivatives exhibit broad-spectrum activity against Gram-positive bacteria

(S. aureus) and fungi (C. albicans).

Mechanism: Inhibition of DNA Gyrase (subunit B), preventing bacterial DNA supercoiling.

SAR Insight: The Bromo-substituent is superior to Chloro- or Fluoro- analogs in fungal

strains due to the specific size requirements of the fungal CYP51 or bacterial gyrase

hydrophobic pockets.

Visualization: EGFR Signaling Inhibition
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Figure 3: Mechanism of Action. The derivative blocks the ATP binding pocket, halting the

phosphorylation cascade and inducing apoptosis.

Validated Experimental Protocols
Synthesis of -(4-(4-bromophenyl)thiazol-2-yl)-2-
chloroacetamide
A key intermediate for high-potency derivatives.
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Dissolution: Dissolve 2-amino-4-(4-bromophenyl)thiazole (0.01 mol) in dry dichloromethane

(DCM) or glacial acetic acid (20 mL).

Base Addition: Add triethylamine (0.015 mol) if using DCM to scavenge HCl.

Acylation: Dropwise add chloroacetyl chloride (0.012 mol) at 0–5°C with constant stirring.

Reaction: Stir at room temperature for 3–5 hours. Monitor by TLC.[1]

Quench: Pour into crushed ice/water.

Isolation: Filter the solid precipitate, wash with water, and recrystallize from ethanol.

Yield Expectation: 75–85%.

Characterization: IR peak at ~1690

(Amide C=O).[5]

In Vitro Cytotoxicity Assay (SRB Method)
Standard protocol for validating anticancer potential.

Cell Seeding: Seed MCF-7 or A549 cells in 96-well plates (

cells/well). Incubate for 24h.

Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1 – 100

M). Include 5-Fluorouracil as a positive control.[4]

Incubation: Incubate for 48–72 hours at 37°C, 5%

.

Fixation: Fix cells with cold trichloroacetic acid (TCA, 10%) for 1 hour at 4°C.

Staining: Wash and stain with Sulforhodamine B (SRB) solution (0.4% in 1% acetic acid) for

30 mins.
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Quantification: Solubilize bound dye with 10 mM Tris base and measure absorbance at 515

nm.

Calculation: Calculate % cell viability and determine

using non-linear regression.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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bromophenyl-thiazole-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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